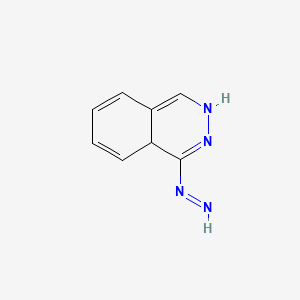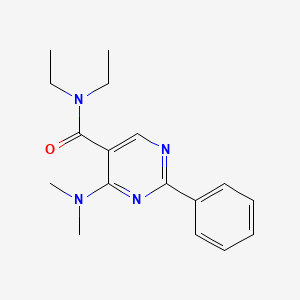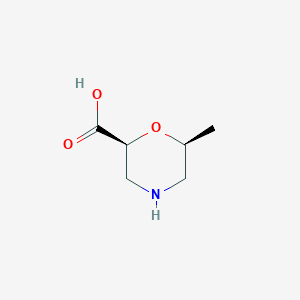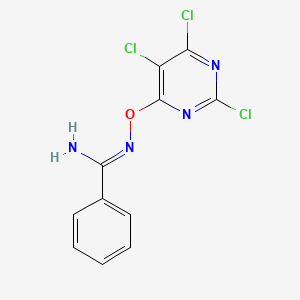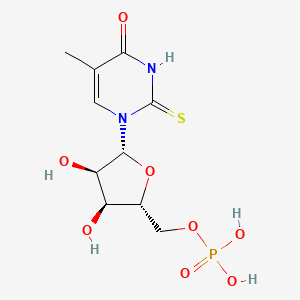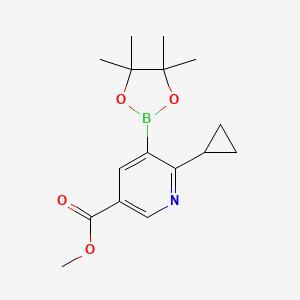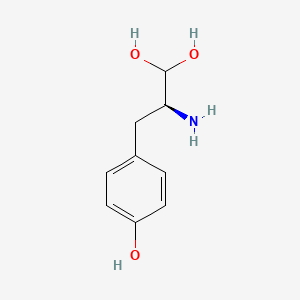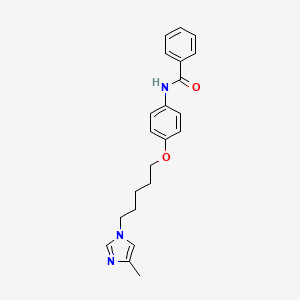
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide is a complex organic compound that features an imidazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Pentyl Chain: The pentyl chain is introduced via a nucleophilic substitution reaction, where the imidazole ring reacts with a pentyl halide under basic conditions.
Coupling with Phenol: The phenyl group is attached through an etherification reaction, where the pentyl-imidazole intermediate reacts with a phenol derivative.
Formation of Benzamide: The final step involves the coupling of the phenyl ether intermediate with benzoyl chloride in the presence of a base to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of imidazole N-oxide.
Reduction: Formation of N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)amine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: Used as a probe to study the function of imidazole-containing enzymes and receptors.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. The benzamide moiety can interact with protein targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide: Lacks the methyl group on the imidazole ring.
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)butyl)oxy)phenyl)benzamide: Has a shorter alkyl chain.
Uniqueness
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide is unique due to the presence of the methyl group on the imidazole ring, which can influence its binding affinity and specificity towards biological targets. The pentyl chain also provides flexibility and hydrophobic interactions that can enhance its activity .
Properties
CAS No. |
88138-25-4 |
|---|---|
Molecular Formula |
C22H25N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[4-[5-(4-methylimidazol-1-yl)pentoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H25N3O2/c1-18-16-25(17-23-18)14-6-3-7-15-27-21-12-10-20(11-13-21)24-22(26)19-8-4-2-5-9-19/h2,4-5,8-13,16-17H,3,6-7,14-15H2,1H3,(H,24,26) |
InChI Key |
YJVJZRAFUVSKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)CCCCCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


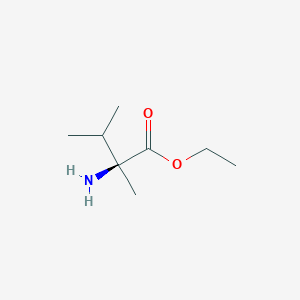
![[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B15217213.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B15217252.png)
